molecular formula C11H21N3 B11739416 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B11739416
M. Wt: 195.30 g/mol
InChI Key: XEZTTZBJSPENQA-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the N-(3-methylbutyl) group.

    1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine: Has a different alkyl group attached to the nitrogen.

Uniqueness

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-(3-methylbutyl) group may impart distinct properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-ethyl-3-methyl-N-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-5-14-8-11(10(4)13-14)12-7-6-9(2)3/h8-9,12H,5-7H2,1-4H3

InChI Key

XEZTTZBJSPENQA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCCC(C)C

Origin of Product

United States

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